The ct-MZ1 compound was synthesized as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted protein degradation. The original MZ1 compound was developed by researchers at the University of Dundee, specifically by Michael Zengerle and Alessio Ciulli, who aimed to create an effective therapeutic agent against BRD4 . ct-MZ1 can be classified as a small molecule drug that functions through the ubiquitin-proteasome system, a critical pathway for protein regulation in eukaryotic cells.
The synthesis of ct-MZ1 involves several key steps, primarily focusing on modifying the original MZ1 structure to improve its cellular permeability. The final step of ct-MZ1 synthesis is an S-alkylation reaction between an MZ1 analog containing a thiol group and a chloroalkane tosylate species. This method allows for the attachment of a tag that enhances cell permeability while maintaining the integrity of the compound's functional groups .
The molecular structure of ct-MZ1 retains the essential components of MZ1, specifically the VHL ligand and the bromodomain inhibitor (+)-JQ1. The chemical formula for MZ1 is with a molecular weight of approximately 502.06 g/mol . The structural modifications made in ct-MZ1 focus on enhancing solubility and permeability without compromising its ability to bind effectively to BRD4.
ct-MZ1 operates through several chemical reactions that facilitate its mechanism of action:
These processes are crucial for achieving selective degradation of BRD4 over other BET proteins like BRD2 and BRD3 .
The mechanism by which ct-MZ1 induces protein degradation involves several sequential steps:
This mechanism allows ct-MZ1 to effectively reduce BRD4 levels in cells, which has implications for cancer therapy due to BRD4's role in oncogenesis .
ct-MZ1 has significant potential applications in cancer research, particularly in targeting BRD4-related pathways. Its ability to selectively degrade proteins involved in oncogenic processes makes it a valuable tool for studying cancer biology and developing new therapeutic strategies. Additionally, it serves as a model compound for further development within the PROTAC field, paving the way for novel treatments targeting various diseases linked to dysregulated protein levels .
ct-MZ1 retains the core structural elements of the parent PROTAC MZ1:
The chloroalkane tag is appended to the VH032 moiety’s tert-butyl group via a thioether linkage, exploiting crystallographic data confirming this region’s solvent exposure and minimal disruption to ternary complex formation. Structural studies of MZ1 (PDB: 5T35) revealed that the tert-butyl group projects away from the protein-protein interface in the VHL:MZ1:BRD4BD2 ternary complex, making it an ideal site for derivatization [3] [5].
Key Structural and Functional Features:
Table 1: Structural Components of ct-MZ1
Component | Role | Structural Feature |
---|---|---|
Chloroalkane tag | CAPA probe | Appended to VH032 tert-butyl via thioether linkage |
VH032 ligand | E3 ligase recruiter (VHL) | Hydroxyproline-based binding motif |
(+)-JQ1 | Target warhead (BRD4 BD2) | Triazolo-diazepine acetyl-lysine mimetic |
PEG3 linker | Spacer | Triethylene glycol chain |
The development of ct-MZ1 is rooted in the evolution of BET-directed PROTACs:
Table 2: Key Milestones in BET-Targeting PROTAC Development
Year | PROTAC | Breakthrough | Reference |
---|---|---|---|
2013 | JQ1 | Pan-BET inhibitor warhead discovered | [1] |
2015 | MZ1 | First BRD4-selective degrader; solved ternary complex | [1] [5] |
2017 | ARV-771 | CRBN-based BET degrader; in vivo efficacy | [2] |
2019 | ct-MZ1 | Chemical probe for permeability quantification | [3] |
PROTACs like MZ1 typically exhibit high molecular weights (>800 Da) and polar surface areas, leading to poor membrane permeability. ct-MZ1 was instrumental in quantifying this challenge and establishing structure-permeability relationships:
Quantifying Permeability via CAPA:
Structural Insights from ct-MZ1 Truncates:
CAPA profiling of ct-MZ1 components revealed:
Table 3: CAPA Permeability Profiling of ct-MZ1 and Components
Compound | CP50 (nM) | Fold Change vs. ct-JQ1 |
---|---|---|
ct-JQ1 | 0.00846 | 1 |
ct-PEG3-JQ1 | >140 | >16,500 |
ct-VHL | 1,400 | 165,000 |
ct-S-VHL | 260 | 30,000 |
ct-MZ1 | 1,420 | >165,000 |
Implications for PROTAC Design:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: